A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS: 70158-60-0): Properties, Reactivity, and Applications
A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)pyridine (CAS: 70158-60-0): Properties, Reactivity, and Applications
Introduction: A Fluorinated Heterocycle of Strategic Importance
In the landscape of modern chemical synthesis, fluorinated building blocks are indispensable tools for tailoring the properties of functional molecules. The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly enhance critical parameters such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] 2-Chloro-3,5-bis(trifluoromethyl)pyridine stands out as a pyridine derivative of significant interest. Its structure is characterized by a pyridine core, a reactive chlorine atom at the 2-position, and two potent electron-withdrawing trifluoromethyl groups at the 3- and 5-positions. This specific arrangement of functional groups creates a highly activated system, making it a valuable and versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and safe handling for professionals in research and development.
Core Physicochemical and Spectroscopic Data
Precise characterization is the foundation of all chemical research. The fundamental properties of 2-Chloro-3,5-bis(trifluoromethyl)pyridine are summarized below, providing the essential data points for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 70158-60-0 | [4][5] |
| Molecular Formula | C₇H₂ClF₆N | [5] |
| Molecular Weight | 249.54 g/mol | [5] |
| Boiling Point | 169 °C at 760 mmHg | |
| Density | 1.543 g/cm³ | [4] |
| Flash Point | 56 °C | [4] |
| Refractive Index | 1.4 | [4] |
| XLogP3 | 3.6 | [4] |
| InChIKey | NZDGCDJQSHKITG-UHFFFAOYSA-N | [4][5] |
Synthetic Pathways: A Strategic Overview
While specific industrial synthesis routes for 2-Chloro-3,5-bis(trifluoromethyl)pyridine are often proprietary, its synthesis can be logically inferred from established methods for producing related poly-substituted trifluoromethylpyridines.[3][6] A highly effective and scalable approach involves the simultaneous, high-temperature, vapor-phase chlorination and fluorination of lutidine precursors.[3][6] This method is advantageous for its efficiency, though it requires specialized equipment to handle the corrosive reagents and high temperatures involved.
Caption: Proposed workflow for the synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine.
Conceptual Experimental Protocol: Vapor-Phase Synthesis
This protocol is a conceptualization based on similar transformations and must be optimized for safety and yield in a specialized laboratory setting.[3][6]
-
Reactor Preparation: A high-temperature, corrosion-resistant flow reactor, often containing a fluidized bed of a suitable catalyst (e.g., iron fluoride), is prepared.[3]
-
Reagent Introduction: The 3,5-lutidine starting material is vaporized and introduced into the reactor along with a controlled flow of chlorine gas (Cl₂) and anhydrous hydrogen fluoride (HF).
-
Reaction Execution: The reaction is maintained at a high temperature (typically >300 °C). The causality for this is twofold: high thermal energy is required to initiate the radical chlorination of the methyl groups to -CCl₃ intermediates, and to drive the subsequent halogen exchange (fluorination) and aromatic chlorination on the pyridine ring.[3][6]
-
Product Quenching & Isolation: The gaseous product stream exiting the reactor is cooled rapidly (quenched). The resulting mixture is neutralized (e.g., with a sodium bicarbonate solution) to remove acidic byproducts like HCl and excess HF.[7]
-
Purification: The organic phase is separated. The crude product is then purified, typically by fractional distillation under reduced pressure, to isolate the 2-Chloro-3,5-bis(trifluoromethyl)pyridine with high purity.[7]
Chemical Reactivity: The Power of Electrophilic Activation
The reactivity of 2-Chloro-3,5-bis(trifluoromethyl)pyridine is dominated by the electronic properties of its substituents. The two -CF₃ groups are powerful sigma- and pi-electron-withdrawing groups. Their placement at the 3- and 5-positions synergistically withdraws electron density from the pyridine ring, making the chlorine-bearing C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr).
The key to this enhanced reactivity is the stabilization of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The -CF₃ groups provide substantial resonance and inductive stabilization for this intermediate, dramatically lowering the activation energy of the reaction compared to less-substituted chloropyridines.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr) on the title compound.
Trustworthy Protocol: SₙAr Amination
This protocol describes a self-validating system for a typical amination reaction.
-
Inert Atmosphere: To a dry reaction vessel, add 2-Chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq). The vessel is then purged with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent side reactions involving atmospheric moisture or oxygen, ensuring the reaction's integrity.
-
Solvent and Reagents: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. These solvents are chosen for their ability to dissolve the reactants and stabilize charged intermediates without interfering with the reaction. Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq). The base is essential to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction Conditions: Stir the mixture at a controlled temperature (ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine). The reaction progress should be monitored by a reliable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. This step precipitates the organic product while dissolving inorganic salts. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure aminated product.
Applications in Drug Discovery and Agrochemicals
The 3,5-bis(trifluoromethyl)pyridine moiety is a privileged scaffold in modern molecular design.
-
Medicinal Chemistry: Incorporating this fragment into a drug candidate can significantly improve its pharmacological profile. The two -CF₃ groups increase lipophilicity, which can enhance cell membrane permeability, and they can block sites of metabolism, increasing the drug's half-life.[2] Furthermore, the unique electronic and steric properties can lead to novel, high-affinity interactions with biological targets. For example, the related 3,5-bis(trifluoromethyl)phenyl motif is a core component of the FDA-approved drug Selinexor, highlighting the value of this substitution pattern in oncology.[2]
-
Agrochemicals: Trifluoromethylpyridines are central to many modern crop protection agents.[3][6][8] The high chemical and metabolic stability of the C-F bond contributes to the potency and residual activity of pesticides. Compounds derived from activated chloropyridines are used to develop potent fungicides, herbicides, and insecticides.[8][9][10]
Safety, Handling, and Toxicology
2-Chloro-3,5-bis(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[11]
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity | Category 4 (Oral) | [11] |
| Skin Corrosion/Irritation | Category 2 | [11] |
| Eye Damage/Irritation | Category 2A | [11] |
| Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) | [11][12] |
Mandatory Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[4][11] An eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield for full protection.[11]
-
Dispensing: Handle as a solid or liquid in a well-ventilated area. Avoid generating dust or aerosols.[4] Use non-sparking tools.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[11] Do not allow the product to enter drains.[11]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
Conclusion
2-Chloro-3,5-bis(trifluoromethyl)pyridine is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its highly activated nature, driven by the powerful electron-withdrawing effects of two trifluoromethyl groups, provides a reliable entry point for constructing complex molecular architectures. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in the development of next-generation functional molecules.
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